Mexrenone
Overview
Description
Mexrenone is a steroidal antimineralocorticoid belonging to the spirolactone group. . This compound is related to spironolactone and is the lactonic form of mexrenoic acid. Despite its potential, this compound was never marketed .
Preparation Methods
Mexrenone can be synthesized through various chemical routes. One common method involves the biotransformation of steroids using microorganisms. This process includes hydroxylation, Baeyer-Villiger oxidation, reduction, isomerization, Michael additions, and condensation reactions . Industrial production methods often involve the use of specific microorganisms capable of catalyzing the production of hydroxylated derivatives of this compound .
Chemical Reactions Analysis
Mexrenone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can modify the carbonyl groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include 11R-hydroxythis compound, 12β-hydroxythis compound, and 6β-hydroxythis compound .
Scientific Research Applications
Mexrenone has several scientific research applications:
Chemistry: this compound is used in the study of steroidal antimineralocorticoids and their chemical properties.
Biology: It is used to investigate the biological effects of antimineralocorticoids on various physiological processes.
Mechanism of Action
Mexrenone exerts its effects by binding to mineralocorticoid receptors, thereby inhibiting the action of aldosterone. This prevents receptor activation, which in turn prevents remodeling, decreases inflammation, and improves proteinuria . This compound also binds to glucocorticoid, androgen, and progesterone receptors, although with reduced antiandrogen activity compared to spironolactone .
Comparison with Similar Compounds
Mexrenone is similar to other mineralocorticoid receptor antagonists such as:
Spironolactone: This compound has reduced antiandrogen activity compared to spironolactone.
Eplerenone: Eplerenone is the 9-11α-epoxy analogue of this compound and is more commonly used due to its selective action.
Canrenone: Canrenone is another related compound with similar antimineralocorticoid properties.
Finerenone: A newer selective mineralocorticoid receptor antagonist with promising cardiovascular and nephrological effects.
This compound’s uniqueness lies in its specific binding properties and reduced antiandrogen activity, making it a valuable compound for specific medical applications .
Properties
IUPAC Name |
methyl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17+,18+,20-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZYJDJNIBFOQE-RGKMBJPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045761 | |
Record name | Mexrenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41020-65-9 | |
Record name | Pregn-4-ene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, 7-methyl ester, (7α,17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41020-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mexrenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041020659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mexrenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEXRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FTD41OAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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